
3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine is a compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)pyridin-2-amine: This compound lacks the trifluoromethyl group, which can result in different chemical and biological properties.
3-(Trifluoromethyl)pyridin-2-amine:
Uniqueness
The presence of both difluoromethyl and trifluoromethyl groups in 3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H5F5N2 |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H5F5N2/c8-5(9)3-1-2-4(7(10,11)12)14-6(3)13/h1-2,5H,(H2,13,14) |
Clave InChI |
FRPNRBZWWIEXMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)F)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


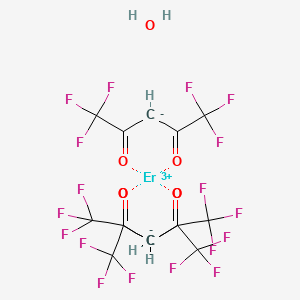


![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
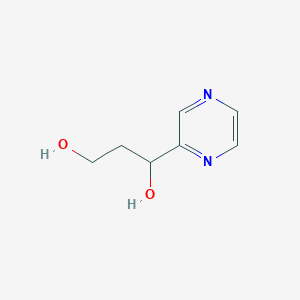
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)

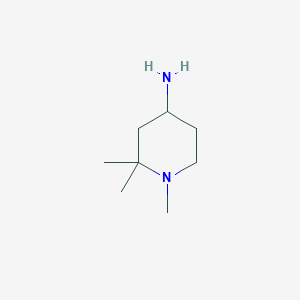
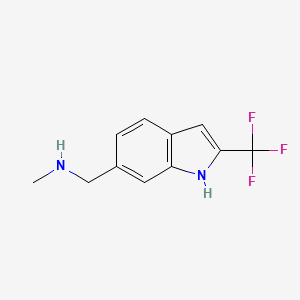
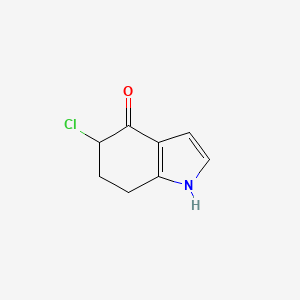


![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)
